N-ethyl-N'-(2-methylphenyl)ethanediamide
Description
N-ethyl-N'-(2-methylphenyl)ethanediamide is an organic compound characterized by an ethanediamide backbone substituted with an ethyl group and a 2-methylphenyl group. Ethanediamides are known for their versatility in medicinal chemistry and materials science, often serving as enzyme inhibitors or ligands due to their ability to mimic substrate structures .
Properties
IUPAC Name |
N-ethyl-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-12-10(14)11(15)13-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZVNOQYFRYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(2-methylphenyl)ethanediamide typically involves the reaction of ethylenediamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-ethyl-N’-(2-methylphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-ethyl-N’-(2-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of ethanediamides are heavily influenced by substituent patterns. Key comparisons include:
Substituent Position and Type
- N'-(2,3-Dimethylphenyl)-N-(2-hydroxyethyl)ethanediamide (): Substituents: 2,3-dimethylphenyl and hydroxyethyl groups.
N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide ():
- Substituents: Methoxy groups at ortho and para positions.
- Key Difference: Methoxy groups are electron-donating, enhancing resonance stabilization. The 2-methylphenyl group in the target compound lacks this effect, which could reduce binding affinity to aromatic receptor sites .
Heterocyclic vs. Aromatic Substituents
- N’-(3,4-dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide ():
- Substituents: Thiophene ring.
- Biological Activity: Antimicrobial properties attributed to sulfur’s electronegativity and π-π stacking with bacterial membranes.
- Comparison: Replacement of thiophene with a 2-methylphenyl group may diminish antimicrobial efficacy but improve metabolic stability .
Physicochemical Properties
- Solubility : Hydroxy or methoxy groups increase water solubility (e.g., ). The target compound’s hydrophobic ethyl and methyl groups likely reduce solubility, favoring organic solvents.
- Thermal Stability : Methyl and ethyl substituents generally enhance thermal stability compared to heterocyclic analogs (e.g., thiophene in ), which may decompose at lower temperatures due to ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
